molecular formula C5H3Cl3N4 B6169091 2,8-dichloro-7H-purine hydrochloride CAS No. 2411284-39-2

2,8-dichloro-7H-purine hydrochloride

Cat. No.: B6169091
CAS No.: 2411284-39-2
M. Wt: 225.5
InChI Key:
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Description

2,8-Dichloro-7H-purine hydrochloride is a chemical compound with the molecular formula C5H2Cl2N4·HCl. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA. The compound is characterized by the presence of two chlorine atoms at the 2 and 8 positions of the purine ring and an additional hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dichloro-7H-purine hydrochloride typically involves the chlorination of purine derivatives. One common method is the reaction of purine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the chlorination at the 2 and 8 positions of the purine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The final product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,8-Dichloro-7H-purine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 2 and 8 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form purine N-oxides or reduction to form dihydropurines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2-amino-8-chloropurine or 2,8-diaminopurine can be formed.

    Oxidation Products: Purine N-oxides are typical products.

    Reduction Products: Dihydropurines are formed upon reduction.

Scientific Research Applications

2,8-Dichloro-7H-purine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various purine derivatives and nucleoside analogs.

    Biology: The compound is studied for its potential role in modulating biological processes, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as antiviral and anticancer activities.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,8-dichloro-7H-purine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance the compound’s ability to bind to active sites, leading to inhibition or modulation of enzymatic activity. The compound can also interfere with nucleic acid synthesis and function, contributing to its potential antiviral and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropurine: Another chlorinated purine derivative with chlorine atoms at the 2 and 6 positions.

    6-Chloropurine: A simpler chlorinated purine with a single chlorine atom at the 6 position.

    2-Chloroadenine: A chlorinated adenine derivative with a chlorine atom at the 2 position.

Uniqueness

2,8-Dichloro-7H-purine hydrochloride is unique due to the specific positioning of chlorine atoms at the 2 and 8 positions, which influences its reactivity and binding properties. This distinct structure allows for unique interactions with biological targets and makes it a valuable compound in various research applications.

Properties

CAS No.

2411284-39-2

Molecular Formula

C5H3Cl3N4

Molecular Weight

225.5

Purity

95

Origin of Product

United States

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